2-Cyclohexyl-4-methyl-3-oxopentanenitrile
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Overview
Description
2-Cyclohexyl-4-methyl-3-oxopentanenitrile is an organic compound with the molecular formula C12H19NO. It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a cyclohexyl ring and a ketone group. This compound is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-methyl-3-oxopentanenitrile typically involves the reaction of cyclohexyl ketone with a nitrile compound under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the nitrile group to the ketone .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the purity of the final product, often involving temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4-methyl-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexyl-4-methyl-3-oxopentanenitrile is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, making the compound valuable in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-oxopentanenitrile: Similar structure but lacks the cyclohexyl ring.
2-Methyl-4-oxopentanenitrile: Another nitrile derivative with a different substitution pattern.
Uniqueness
2-Cyclohexyl-4-methyl-3-oxopentanenitrile is unique due to the presence of both a cyclohexyl ring and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in synthetic chemistry and research applications .
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-cyclohexyl-4-methyl-3-oxopentanenitrile |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(14)11(8-13)10-6-4-3-5-7-10/h9-11H,3-7H2,1-2H3 |
InChI Key |
UQNMIBOBTYYWEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C#N)C1CCCCC1 |
Origin of Product |
United States |
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